N-[2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethyl]prop-2-enamide
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Overview
Description
N-[2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluoro-substituted phenyl ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-Substituted Phenyl Intermediate:
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
Methoxyethylation: The next step involves the alkylation of the intermediate with a methoxyethyl group, typically using methoxyethyl chloride in the presence of a base such as potassium carbonate (K2CO3).
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide group through a condensation reaction with acryloyl chloride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted derivatives
Scientific Research Applications
N-[2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethyl]prop-2-enamide: shares structural similarities with other fluoro-substituted phenyl compounds and trifluoromethylated compounds.
4-Fluoro-3-(trifluoromethyl)aniline: A related compound with similar functional groups but different overall structure.
2-Methoxyethyl acrylate: Shares the methoxyethyl and acrylate moieties but lacks the fluoro and trifluoromethyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of fluoro, trifluoromethyl, methoxyethyl, and prop-2-enamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and unique reactivity in chemical reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO2/c1-3-12(19)18-7-11(20-2)8-4-5-10(14)9(6-8)13(15,16)17/h3-6,11H,1,7H2,2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIBYUFYUDWDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=C)C1=CC(=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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